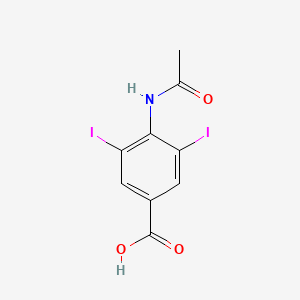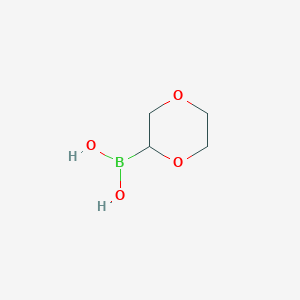
(1,4-Dioxan-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dioxan-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1,4-dioxane ring. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dioxan-2-yl)boronic acid typically involves the hydroboration of 1,4-dioxane derivatives. One common method is the reaction of 1,4-dioxane with borane (BH3) in the presence of a catalyst. This reaction proceeds under mild conditions and results in the formation of the boronic acid group on the dioxane ring .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (1,4-Dioxan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (Pd) and base (e.g., K2CO3) in the presence of a halide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Coupled organic products with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(1,4-Dioxan-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology: Employed in the development of sensors for detecting diols and other biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1,4-Dioxan-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as a sensor and in various coupling reactions. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diols and other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (1,4-Dioxan-2-yl)boronic acid is unique due to its dioxane ring structure, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where spatial orientation and electronic effects are critical. In contrast, phenylboronic acid and methylboronic acid lack the dioxane ring, resulting in different reactivity and applications .
Eigenschaften
Molekularformel |
C4H9BO4 |
|---|---|
Molekulargewicht |
131.93 g/mol |
IUPAC-Name |
1,4-dioxan-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO4/c6-5(7)4-3-8-1-2-9-4/h4,6-7H,1-3H2 |
InChI-Schlüssel |
NVPVSMRXAWQFIK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1COCCO1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



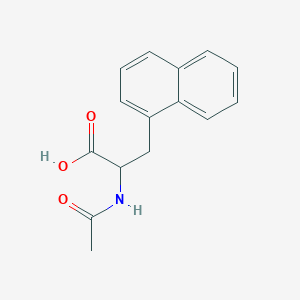
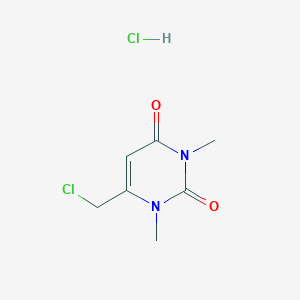
![1-[(5S)-5H,6H,7H-pyrrolo[1,2-a]imidazol-5-yl]methanamine dihydrochloride](/img/structure/B13480117.png)
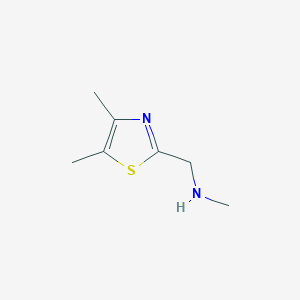
![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)
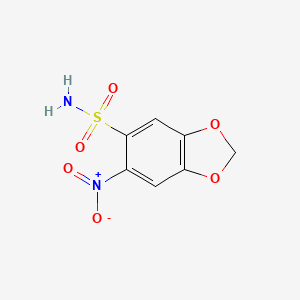
![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)
![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)

